molecular formula C18H30O B14185833 ({[(2S)-2-Methyldecyl]oxy}methyl)benzene CAS No. 920520-63-4

({[(2S)-2-Methyldecyl]oxy}methyl)benzene

Cat. No.: B14185833
CAS No.: 920520-63-4
M. Wt: 262.4 g/mol
InChI Key: RXURDTROFBRHIX-KRWDZBQOSA-N
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Description

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: is an organic compound characterized by a benzene ring substituted with a methyldecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2S)-2-Methyldecyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with a suitable alkylating agent, such as 2-methyldecyl bromide, under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the 2-methyldecyloxy group.

Industrial Production Methods

Industrial production of This compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[(2S)-2-Methyldecyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.

    2-Methyldecyl bromide: An alkylating agent used in the synthesis of .

    Benzyl ether: A compound with an ether linkage similar to .

Uniqueness

({[(2S)-2-Methyldecyl]oxy}methyl)benzene: is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

920520-63-4

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

[(2S)-2-methyldecoxy]methylbenzene

InChI

InChI=1S/C18H30O/c1-3-4-5-6-7-9-12-17(2)15-19-16-18-13-10-8-11-14-18/h8,10-11,13-14,17H,3-7,9,12,15-16H2,1-2H3/t17-/m0/s1

InChI Key

RXURDTROFBRHIX-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCC[C@H](C)COCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCC(C)COCC1=CC=CC=C1

Origin of Product

United States

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